methyl 2-((9H-purin-6-yl)thio)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(7H-purin-6-ylsulfanyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-5(9(14)15-2)16-8-6-7(11-3-10-6)12-4-13-8/h3-5H,1-2H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPATYDGPZYYRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 9h Purin 6 Yl Thio Propanoate and Analogous Thiopurine Esters
Strategies for the Construction of the Purine (B94841) Core and its Functionalization
The purine ring is a fundamental heterocyclic system in nature, forming the core of essential biomolecules like adenine (B156593) and guanine (B1146940). microbenotes.com Its synthesis can be approached through both biological and chemical pathways.
The de novo synthesis pathway in biological systems builds the purine ring step-by-step from simpler precursors. microbenotes.compixorize.com This complex, multi-enzyme process begins with ribose-5-phosphate, which is converted to 5-phosphoribosyl-α-pyrophosphate (PRPP). microbenotes.compixorize.com The purine ring is then assembled on this sugar scaffold using atoms donated from amino acids (glycine, glutamine, and aspartate), one-carbon units from tetrahydrofolate, and carbon dioxide. microbenotes.compixorize.comyoutube.com This pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), a central intermediate that can be converted into adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). microbenotes.compixorize.comnih.gov While fundamental to biochemistry, this enzymatic route is not typically employed for the laboratory synthesis of purine derivatives.
For chemical synthesis, a more common strategy involves the modification of pre-existing purine or pyrimidine (B1678525) precursors. A key intermediate for the synthesis of 6-substituted purines, including the target molecule, is 6-chloropurine. medchemexpress.com This compound is readily prepared from hypoxanthine (B114508) by treatment with phosphoryl chloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline. google.comgoogle.com The chlorine atom at the C6 position is a good leaving group, making 6-chloropurine a versatile electrophile for the introduction of various functional groups via nucleophilic substitution reactions. medchemexpress.comnih.gov
Table 1: Selected Methods for the Synthesis of 6-Chloropurine from Hypoxanthine
| Reagents | Conditions | Notes | Reference |
|---|---|---|---|
| POCl₃, N,N-dimethylaniline | Reflux, 2 hours | The tertiary amine acts as a base. | google.com |
| POCl₃ | Sealed tube, 150°C, 5 hours | Reaction proceeds under pressure without an added base. | google.com |
| Bis(trichloromethyl)carbonate, Organic Amine Catalyst | Organic Solvent, 0-150°C, 4-10 hours | This method avoids the use of POCl₃. | patsnap.com |
Introduction of the Thioether Linkage at the C6 Position of the Purine Moiety
With a functionalized purine core like 6-chloropurine in hand, the next critical step is the formation of the thioether bond at the C6 position. This can be accomplished through two primary strategies: direct nucleophilic substitution with a thiol or a two-step process involving thiolation followed by alkylation.
Nucleophilic Substitution Reactions with Purine Halides
The most direct route to forming the C6-S bond is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the purine ring system facilitates the attack of nucleophiles at the C6 position, especially when a good leaving group like a halogen is present. byu.edunih.gov Thiols and their corresponding thiolates are excellent nucleophiles for this transformation. nih.govchemrxiv.org
In the context of synthesizing methyl 2-((9H-purin-6-yl)thio)propanoate, this strategy involves the direct reaction of 6-chloropurine with methyl 2-mercaptopropanoate. thegoodscentscompany.comcymitquimica.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or an organic amine, to deprotonate the thiol and increase its nucleophilicity. nih.gov
General Reaction Scheme:
6-Chloropurine + HS-CH(CH₃)-COOCH₃ --(Base)--> this compound + HCl
The reactivity of the 6-halopurine can be modulated by the nature of the halogen. While 6-chloropurines are commonly used, other halopurines can also serve as substrates. byu.edu The reaction conditions are generally mild, making this a highly efficient and widely applicable method for creating C6-thioether linkages on the purine scaffold. nih.gov
Thiolation and Subsequent Alkylation Approaches
An alternative, two-step methodology involves first converting the 6-halopurine into 6-mercaptopurine (B1684380) (6-MP), followed by a selective S-alkylation. youtube.com
Step 1: Thiolation 6-Mercaptopurine can be synthesized by treating 6-chloropurine with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). google.comacs.org This reaction effectively replaces the chlorine atom with a thiol group. Another established method involves reacting 6-chloropurine with thiourea, followed by hydrolysis of the resulting isothiouronium salt.
Table 2: Synthesis of 6-Mercaptopurine from 6-Chloropurine
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| KSH (with S³⁵ tracer) | Sealed tube, 100°C, 7 hours | 92% | google.com |
| NaSCN, followed by hydrolysis | - | - | youtube.com |
Step 2: S-Alkylation Once 6-mercaptopurine is formed, the thioether linkage is introduced by alkylation of the thiol group. nih.gov For the synthesis of the target compound, 6-mercaptopurine would be reacted with a methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate) in the presence of a base. The thiol group of 6-MP is acidic and readily deprotonated to form a thiolate anion, which then acts as a nucleophile to displace the halide from the propanoate derivative. It is crucial to select conditions that favor S-alkylation over potential N-alkylation on the purine ring's imidazole or pyrimidine nitrogens. nih.gov Reactions are often run in polar aprotic solvents like dimethyl sulfoxide (DMSO). nih.gov
Formation of the Propanoate Ester Moiety
The final structural component to be installed is the methyl propanoate ester. This can be achieved either by esterifying a carboxylic acid precursor or by employing a one-pot strategy where the ester is present on the thiol reagent from the start.
Esterification of the Propanoic Acid Precursor
This approach involves first synthesizing the carboxylic acid intermediate, 2-((9H-purin-6-yl)thio)propanoic acid, and then converting it to the methyl ester. The acid intermediate would be prepared via one of the methods described in section 2.2, using 2-mercaptopropanoic acid as the nucleophile.
The subsequent esterification is a classic transformation in organic chemistry. The Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (methanol, in this case) under acidic catalysis (e.g., H₂SO₄ or TsOH), is a common and effective method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.commasterorganicchemistry.com
Table 3: General Conditions for Fischer Esterification of Propanoic Acid
| Alcohol | Catalyst | Temperature | Key Findings | Reference |
|---|---|---|---|---|
| Methanol | Fibrous polymer-supported sulphonic acid | 55-63°C | Demonstrates the use of heterogeneous catalysts. | researchgate.net |
| Various lower monohydric alcohols | H₂SO₄ | 35-65°C | Yields up to 96.9% were achieved; reaction rates increase with temperature and acid/alcohol molar ratio. | ceon.rsresearchgate.net |
One-Pot Synthetic Sequences for Integrated Synthesis
To improve efficiency and reduce the number of purification steps, synthetic chemists often develop one-pot procedures where multiple reaction steps are carried out sequentially in the same reaction vessel. rsc.orgorganic-chemistry.orgpreprints.org For the synthesis of this compound, a one-pot approach could be designed in several ways.
One potential one-pot strategy would be the direct SNAr reaction between 6-chloropurine and methyl 2-mercaptopropanoate, as detailed in section 2.2.1. This approach integrates the formation of the thioether linkage and the presence of the ester moiety into a single synthetic step.
Stereoselective Synthesis of the α-Methyl Propanoate Component
The introduction of a chiral center at the α-position of the propanoate moiety is a key challenge in the synthesis of stereochemically pure this compound. Two primary strategies, chiral auxiliary-mediated synthesis and asymmetric catalysis, have proven effective in achieving high levels of stereocontrol.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been widely applied in the synthesis of chiral carboxylic acid derivatives.
One of the most successful classes of chiral auxiliaries for this purpose is the oxazolidinones, popularized by David A. Evans. wikipedia.org In this approach, the propionyl group is first attached to the chiral oxazolidinone to form an N-acyloxazolidinone. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of an electrophile, such as a methylating agent, to one face of the enolate, leading to a highly diastereoselective alkylation. wikipedia.org Subsequent cleavage of the auxiliary, typically by hydrolysis or alcoholysis, affords the desired α-methyl propanoate in high enantiomeric excess.
Another notable class of chiral auxiliaries includes the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) auxiliaries, which can be synthesized from (S)-proline and (R)-glutamic acid, respectively. These auxiliaries have demonstrated high efficacy in the asymmetric α-alkylation of carbonyl compounds.
| Chiral Auxiliary | Typical Starting Material | Key Application | Reference |
| Oxazolidinones | Amino acids, Amino alcohols | Stereoselective aldol and alkylation reactions | wikipedia.org |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | (S)-proline | Asymmetric α-alkylation of carbonyls | |
| (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | (R)-glutamic acid | Asymmetric α-alkylation of carbonyls | |
| 8-Phenylmenthol | Pulegone | Asymmetric synthesis | wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Phenylcyclohexane | Asymmetric synthesis | wikipedia.org |
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it obviates the need for stoichiometric amounts of a chiral auxiliary. In this methodology, a small amount of a chiral catalyst is used to generate a large amount of the chiral product.
For the asymmetric synthesis of α-methyl propanoate, phase-transfer catalysis has emerged as a powerful tool. Chiral phase-transfer catalysts, such as Maruoka catalysts, can facilitate the enantioselective alkylation of N-protected alanine esters. nih.gov This method has been successfully employed in the synthesis of (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid, a derivative of p-boronophenylalanine. nih.gov The catalytic cycle involves the formation of a chiral ion pair between the catalyst and the enolate of the propanoate precursor, which then reacts with a methylating agent in a stereocontrolled manner.
Organocatalysis, particularly iminium-ion catalysis, has also been shown to be effective in various asymmetric transformations. mdpi.com While direct application to α-methylation of propanoates is less common, the principles of activating α,β-unsaturated aldehydes and ketones through iminium-ion formation could potentially be adapted for this purpose. mdpi.com Furthermore, enzymatic approaches using Baeyer-Villiger monooxygenases have been investigated for the synthesis of methyl propanoate, demonstrating the potential for biocatalysis in this area. rsc.org
| Catalytic Approach | Catalyst Type | Key Transformation | Example Application |
| Phase-Transfer Catalysis | Maruoka Catalyst (Chiral ammonium salts) | Enantioselective alkylation | Synthesis of α-methyl-p-boronophenylalanine nih.gov |
| Organocatalysis | Jørgensen–Hayashi-type catalyst | Asymmetric 1,4-addition | Synthesis of telcagepant mdpi.com |
| Biocatalysis | Baeyer-Villiger monooxygenases | Oxidation of ketones to esters | Synthesis of methyl propanoate rsc.org |
Multicomponent Reactions for Acyclic Purine Analogues Synthesis
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials, offer significant advantages in terms of efficiency and molecular diversity. researchgate.netnih.gov These reactions are particularly well-suited for the construction of heterocyclic scaffolds like purines.
The synthesis of purine and pyrimidine nucleobases in prebiotic environments is believed to have occurred through MCRs involving simple starting molecules such as cyanoacetylene, ammonia, and formic acid. researchgate.net In the laboratory, MCRs have been developed for the synthesis of a wide array of purine analogues. For instance, a three-component reaction of diaminomaleonitrile, trimethyl orthoacetate, and an amino acid can yield amino acid-decorated imidazole derivatives, which can then be cyclized to form purine structures. researchgate.net
Isonitrile-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are also powerful tools for generating molecular complexity and have been employed in the synthesis of active pharmaceutical ingredients. nih.gov While direct synthesis of this compound via an MCR has not been extensively reported, the principles of MCRs can be applied to the rapid assembly of diverse libraries of acyclic purine analogues for drug discovery purposes. nih.gov
| Multicomponent Reaction | Key Reactants | Product Type | Relevance |
| Strecker Reaction | Amines, Aldehydes/Ketones, Cyanide | α-Amino nitriles | Synthesis of α-amino acid precursors nih.gov |
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic acid | α-Acylamino carboxamides | Rapid generation of peptide-like scaffolds nih.gov |
| Doebner Reaction | Pyruvic acid, Aniline derivative, Aldehyde | Quinolines | Synthesis of heterocyclic compounds nih.gov |
| Diaminomaleonitrile-based MCR | Diaminomaleonitrile, Orthoester, Amino acid | Decorated imidazoles/purines | Prebiotic synthesis and analogue generation researchgate.net |
Advanced Purification and Isolation Techniques for Purine Thioethers
The purification of purine derivatives, including thioethers like this compound, is crucial for obtaining materials of high purity for biological evaluation. The polarity of purine compounds can be significantly influenced by their substituents, necessitating a range of purification strategies. teledynelabs.com
Flash Chromatography is a commonly employed technique for the purification of purine compounds. teledynelabs.com The choice of stationary and mobile phases is critical for achieving good separation.
Normal-Phase Silica Gel Chromatography : This is often the first choice for purine derivatives with non-polar substituents. Typical solvent systems include gradients of hexane and ethyl acetate. For more polar compounds, dichloromethane and methanol may be used. teledynelabs.com
Reversed-Phase (C18) Chromatography : This technique is suitable for more polar purine analogues. The use of modifiers such as trifluoroacetic acid (TFA) or formic acid in the mobile phase (typically water/acetonitrile or water/methanol) is often necessary to ensure sharp peaks and good resolution. teledynelabs.com
Amine-Functionalized Silica Gel Chromatography : Amine columns can offer different selectivity compared to standard silica gel, which can be advantageous for separating closely related purine compounds, particularly those with basic nitrogen atoms. teledynelabs.com
High-Performance Liquid Chromatography (HPLC) is widely used for both analytical and preparative-scale purification of purines, offering higher resolution than flash chromatography. nih.gov The same stationary phases (silica, C18, amine) can be used, but with smaller particle sizes for enhanced efficiency.
Other Techniques :
Capillary Electrophoresis : This technique can be used for the separation of purine and pyrimidine bases, often with additives like β-cyclodextrin to improve resolution. nih.gov
Crystallization : When applicable, crystallization can be a highly effective method for obtaining purine thioethers in very high purity.
| Purification Technique | Stationary Phase | Typical Mobile Phase | Application Notes |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Suitable for less polar to moderately polar purines. teledynelabs.com |
| Reversed-Phase Flash Chromatography | C18-functionalized Silica | Water/Acetonitrile or Water/Methanol with TFA or Formic Acid | Effective for polar purine derivatives. teledynelabs.com |
| Amine Column Chromatography | Amine-functionalized Silica | Aqueous Normal Phase | Provides alternative selectivity for purine compounds. teledynelabs.com |
| High-Performance Liquid Chromatography (HPLC) | Silica, C18, etc. | Various | High-resolution separation for analysis and purification. nih.gov |
| Capillary Electrophoresis | Fused Silica Capillary | Buffer with additives (e.g., β-cyclodextrin) | Analytical separation of purine bases. nih.gov |
Biological Evaluation and Mechanistic Exploration of Methyl 2 9h Purin 6 Yl Thio Propanoate Analogues
In Vitro Biological Activity Profiling
The introduction of various substituents at the sulfur atom of 6-mercaptopurine (B1684380) can significantly modulate its biological activity. The ester moiety in methyl 2-((9H-purin-6-yl)thio)propanoate suggests that it may act as a prodrug, releasing the active 6-mercaptopurine upon hydrolysis, or exhibit its own unique biological profile.
Antiproliferative Activity in Cancer Cell Lines (e.g., U937)
Analogues of this compound, specifically S-substituted derivatives of 6-mercaptopurine, have demonstrated notable antiproliferative effects against a variety of cancer cell lines. Research has shown that these derivatives can inhibit cell proliferation and induce apoptosis, often more effectively than the parent compound, 6-mercaptopurine. nih.gov Leukemia cell lines have been found to be particularly sensitive to these novel prodrugs. nih.gov
For instance, S-allylthio derivatives of 6-MP have been synthesized and tested on human leukemia and other cancer cell lines, showing a concentration-dependent mechanism of action. nih.gov The increased lipophilicity of these derivatives is believed to enhance their penetration into cells. nih.gov Another study synthesized four 6-mercaptopurine derivatives and analyzed their anti-cancer activities against HepG2 and A2780 cancer cells, with all compounds showing anti-proliferative effects.
Table 1: Antiproliferative Activity of Selected 6-Mercaptopurine Analogues
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| S-allylthio-6-mercaptopurine (SA-6MP) | Human leukemia cell lines | More efficient inhibition of cell proliferation and induction of apoptosis compared to 6-MP. | nih.gov |
Antimicrobial Properties against Bacterial and Fungal Pathogens
The purine (B94841) scaffold is a key component in various metabolic pathways, making it an attractive target for the development of antimicrobial agents. Derivatives of 6-mercaptopurine have been explored for their potential to inhibit the growth of bacterial and fungal pathogens.
A study on new heterocyclic derivatives of 6-mercaptopurine, synthesized from a 6-mercaptopurine ester, demonstrated good activity against both gram-positive and gram-negative bacteria, as well as antifungal activity. Furthermore, 6-mercaptopurine itself has shown in vitro activity against Mycobacterium avium subspecies paratuberculosis (MAP). It has also been observed to have synergistic effects when combined with conventional antibacterial agents such as macrolides and rifamycin (B1679328) derivatives.
Table 2: Antimicrobial Activity of 6-Mercaptopurine and its Derivatives
| Compound/Derivative | Pathogen | Observed Activity |
|---|---|---|
| Heterocyclic derivatives of 6-mercaptopurine | Gram-positive and Gram-negative bacteria, Fungi | Good antibacterial and antifungal activity. |
| 6-mercaptopurine | Mycobacterium avium subspecies paratuberculosis (MAP) | In vitro anti-MAP activity. |
Antiviral Efficacy against RNA Viruses (e.g., Hepatitis C Virus)
The quest for effective antiviral agents has led to the investigation of purine analogues for their ability to interfere with viral replication. Azathioprine (B366305), a prodrug that is converted to 6-mercaptopurine in the body, and 6-mercaptopurine itself have been evaluated for their antiviral potential. mdpi.com The mechanism of action is thought to involve the inhibition of purine synthesis, which is essential for the replication of viruses. mdpi.com
Studies have explored the effect of these compounds on bovine viral diarrhea virus (BVDV), a surrogate for the Hepatitis C Virus (HCV), due to the lack of a satisfactory cell culture system for HCV. mdpi.com These investigations have shown that azathioprine can exert cytostatic and toxic effects on BVDV. mdpi.com This suggests that derivatives of 6-mercaptopurine, such as this compound, could possess antiviral properties by disrupting viral nucleic acid synthesis.
Table 3: Antiviral Potential of 6-Mercaptopurine and its Prodrug
| Compound | Virus Model | Observed Effect |
|---|
Molecular Target Identification and Validation
Understanding the molecular targets of a compound is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogues. For derivatives of 6-mercaptopurine, the primary mode of action is the disruption of nucleotide metabolism, though other mechanisms, such as kinase inhibition, are also plausible.
Kinase Inhibition Studies (e.g., Src, CDK2, EGFR Tyrosine Kinases)
Purine analogues are well-established as a class of compounds that can act as kinase inhibitors. The structural similarity of the purine core to adenosine (B11128) triphosphate (ATP) allows these molecules to bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. Pyrazolo[3,4-d]pyrimidines, which are considered bioisosteres of purines, have been reported to exhibit anticancer activity through the inhibition of kinases such as Src, CDK2, and EGFR tyrosine kinases. unife.it
While direct experimental evidence for the inhibition of Src, CDK2, or EGFR by this compound is not available in the reviewed literature, its purine scaffold provides a strong rationale for investigating its potential as a kinase inhibitor. The aberrant activity of these kinases is a hallmark of many cancers, and their inhibition is a validated therapeutic strategy. For example, the combination of Src and EGFR inhibitors has been shown to induce apoptosis and delay acquired resistance to chemotherapy in various tumors. There is also a reported link between CDK2 and the EGFR-ERK signaling pathway, where combined inhibition shows a synergistic anticancer effect. nih.gov
Enzyme Inhibition Assays for Specific Biological Pathways
The cytotoxic and immunosuppressive effects of 6-mercaptopurine are primarily attributed to its ability to interfere with de novo purine synthesis through the inhibition of several key enzymes. mdpi.com As a derivative, this compound is expected to be metabolized to 6-mercaptopurine and its subsequent active metabolites, which then exert their inhibitory effects.
The metabolic activation of 6-mercaptopurine leads to the formation of 6-thioinosine monophosphate (TIMP), which is a potent inhibitor of multiple enzymes in the purine biosynthetic pathway. These include glutamine-5-phosphoribosylpyrophosphate amidotransferase, which is the rate-limiting enzyme in this pathway. Additionally, metabolites of 6-mercaptopurine can inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH) and adenylosuccinate synthetase.
Another important enzyme in the metabolism of purines is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is responsible for converting 6-mercaptopurine to TIMP. 6-mercaptopurine acts as a substrate for this enzyme and, in high concentrations, can competitively inhibit the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective nucleotides.
Table 4: Enzyme Inhibition by Metabolites of 6-Mercaptopurine
| Enzyme | Inhibitor | Mechanism of Action |
|---|---|---|
| Glutamine-5-phosphoribosylpyrophosphate amidotransferase | 6-thioinosine monophosphate (TIMP) | Inhibition of the rate-limiting step of de novo purine synthesis. |
| Inosine monophosphate dehydrogenase (IMPDH) | 6-thioinosine monophosphate (TIMP) | Inhibition of the conversion of IMP to xanthosine (B1684192) monophosphate. |
| Adenylosuccinate synthetase | 6-thioinosine monophosphate (TIMP) | Inhibition of the conversion of IMP to adenylosuccinate. |
Phenylalanine tRNA Synthetase (PheRS) Inhibition
Phenylalanine tRNA synthetase (PheRS) is a crucial enzyme responsible for the accurate attachment of phenylalanine to its corresponding tRNA molecule during protein synthesis. nih.govnih.gov The inhibition of this enzyme presents a promising strategy for the development of novel antimicrobial agents. Analogues of this compound, by mimicking the natural substrates of PheRS, L-phenylalanine or ATP, can potentially act as competitive inhibitors.
Research into other classes of compounds, such as bicyclic azetidines, has provided a structural and biochemical basis for the inhibition of PheRS in organisms like Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.govresearchgate.netdoaj.org These studies have shown that inhibitors can bind to the L-Phe binding site and an adjacent auxiliary cavity, effectively blocking the enzyme's catalytic activity. nih.govnih.gov The binding of these inhibitors is often competitive with respect to L-phenylalanine. nih.govnih.govresearchgate.net Given that the recognition residues for these inhibitors are conserved among certain pathogens, this provides a framework for designing purine-based analogues with selective inhibitory activity against microbial PheRS. nih.gov
Table 1: Investigational PheRS Inhibitors and their Mechanism
| Inhibitor Class | Example Compound | Organism | Mechanism of Action |
| Bicyclic Azetidines | BRD1389 | Plasmodium vivax | Competitive inhibitor of L-Phe, binding to the L-Phe site and an auxiliary cavity within the catalytic site. nih.govnih.gov |
Acetylcholinesterase (AChE) Inhibition and Reactivation Mechanisms
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.gov Purine-based compounds have been explored as potential AChE inhibitors.
The inhibitory activity of various compounds against AChE is well-documented. nih.gov For instance, certain theophylline-based hybrids have demonstrated significant AChE inhibition. nih.gov The mechanism of inhibition can be reversible, as seen with carbamates like physostigmine, or irreversible. nih.gov Furthermore, the reactivation of AChE that has been inhibited by organophosphorus compounds is an area of active research. nih.gov Studies have shown that certain oximes can accelerate the spontaneous reactivation of inhibited AChE. nih.gov This suggests that analogues of this compound could be designed to not only inhibit AChE but also to potentially act as reactivators for inhibited forms of the enzyme.
Table 2: Examples of AChE Inhibitors and their Characteristics
| Inhibitor | Class | Mechanism of Action |
| Donepezil | Piperidine | Selective, reversible AChE inhibitor. nih.gov |
| Rivastigmine | Carbamate | Reversibly inhibits both AChE and BuChE. nih.gov |
| Galantamine | Alkaloid | Selective, competitive, rapidly-reversible AChE inhibitor. nih.gov |
| Acefylline-eugenol hybrid | Theophylline derivative | Inhibits AChE at low micromolar concentrations. nih.gov |
Investigations into Thiopurine S-Methyltransferase (TPMT) Interactions
Thiopurine S-methyltransferase (TPMT) is a critical enzyme in the metabolism of thiopurine drugs, such as azathiopurine and mercaptopurine. nih.govnih.gov This enzyme catalyzes the S-methylation of these drugs, a key step in their detoxification. nih.gov The activity of TPMT is subject to genetic polymorphisms, which can lead to significant variations in drug metabolism and toxicity among individuals. nih.gov
As this compound is a thiopurine derivative, its interaction with TPMT is of significant interest. Thiopurine drugs are substrates for TPMT, and their methylation diverts them from anabolic pathways that lead to the formation of cytotoxic thioguanine nucleotides. nih.gov Therefore, individuals with low TPMT activity are at a higher risk of severe toxicity when treated with standard doses of thiopurines. Conversely, certain compounds can act as inhibitors of TPMT. For example, furosemide (B1674285) has been shown to have the potential to inhibit TPMT activity. researchgate.net Understanding the interaction of this compound analogues with TPMT is crucial for predicting their metabolic fate and potential for drug-drug interactions.
Table 3: Compounds Interacting with TPMT
| Compound | Interaction with TPMT |
| Azathioprine | Substrate, metabolized via S-methylation. nih.gov |
| Mercaptopurine | Substrate, metabolized via S-methylation. nih.gov |
| Thioguanine | Substrate, metabolized via S-methylation. nih.gov |
| Furosemide | Potential inhibitor of TPMT activity. researchgate.net |
| Sulfasalazine | Inhibits TPMT. nih.gov |
DprE1 Enzyme Inhibition Mechanisms
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, playing a vital role in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. doaj.orgnih.govresearchgate.netmdpi.comnih.govnih.gov This makes DprE1 an attractive target for the development of new anti-tuberculosis drugs. doaj.orgnih.govresearchgate.netmdpi.com
Several classes of DprE1 inhibitors have been identified, including compounds with a purine scaffold. doaj.orgnih.gov The mechanism of inhibition can be either covalent or non-covalent. nih.gov Covalent inhibitors often contain a nitro group that, upon reduction by the FAD cofactor of DprE1, forms a reactive species that covalently binds to a cysteine residue in the active site of the enzyme. mdpi.comnih.gov Non-covalent inhibitors bind to the active site through various non-covalent interactions. In silico studies, including molecular docking and molecular dynamics simulations, have been instrumental in identifying and optimizing potential DprE1 inhibitors. doaj.orgnih.govresearchgate.netnih.gov For instance, a purine-based compound, (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide), was identified as a promising hit against DprE1. doaj.orgnih.govresearchgate.netnih.gov This highlights the potential of this compound analogues as a starting point for the design of novel DprE1 inhibitors.
Table 4: Examples of DprE1 Inhibitors
| Inhibitor Class | Example Compound | Mechanism of Action |
| Benzothiazinones | BTZ043 | Covalent inhibitor, forms an adduct with Cys387 after reduction of a nitro group. nih.gov |
| Azaindole derivatives | (Structure-specific) | Basis for pharmacophore and 3D-QSAR models to identify new inhibitors. doaj.orgnih.govresearchgate.netnih.gov |
| Purine-based compounds | (Structure-specific) | Identified through virtual screening and molecular dynamics simulations. doaj.orgnih.govresearchgate.netnih.gov |
Modulation of Nucleic Acid Metabolism and Replication Processes
Purine analogues have long been utilized as inhibitors of nucleic acid metabolism, forming a cornerstone of cancer chemotherapy. unife.it These compounds can interfere with the de novo synthesis of purine nucleotides, leading to the disruption of DNA and RNA synthesis and ultimately inhibiting cell proliferation. nih.gov
Analogues of this compound, due to their structural similarity to natural purines, are expected to interfere with nucleic acid metabolism. They can potentially be metabolized to fraudulent nucleotides that get incorporated into DNA and RNA, leading to chain termination or dysfunctional nucleic acids. Furthermore, they can inhibit key enzymes involved in the purine biosynthesis pathway. The antiproliferative activity of various pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of purines, has been demonstrated against cancer cell lines. unife.it This activity is often linked to their ability to interfere with DNA replication. unife.it
Cellular Pathway Perturbation Analysis
Investigation of Cell Death Mechanisms (e.g., Apoptosis)
The induction of regulated cell death (RCD) pathways, such as apoptosis, is a primary mechanism by which many anticancer agents exert their therapeutic effects. nih.gov Apoptosis is a programmed form of cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. nih.govnih.govmdpi.com
Purine analogues can induce apoptosis through various mechanisms. By interfering with nucleic acid metabolism and causing DNA damage, they can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria. mdpi.com The inhibition of specific kinases by purine-based compounds can also lead to the induction of apoptosis. unife.it For instance, the inhibition of cyclin-dependent kinases (CDKs) or EGFR tyrosine kinases by substituted pyrazolo[3,4-d]pyrimidines can halt the cell cycle and trigger apoptosis in cancer cells. unife.it Therefore, it is plausible that analogues of this compound could perturb cellular pathways leading to apoptosis, making them potential candidates for cancer therapy.
Analysis of Signaling Pathway Modulation (e.g., NF-κB Pathway)
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. While direct studies on the modulation of the NF-κB pathway by this compound are not extensively documented in publicly available research, the broader class of purine analogues and thiopurine derivatives has been shown to influence this critical signaling cascade.
Thiopurines, such as 6-mercaptopurine (6-MP), a structurally related compound, are known to exert immunomodulatory and anti-inflammatory effects, which are in part attributed to their interference with signaling pathways like NF-κB. The mechanism of action for thiopurines involves their conversion to active metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs), which can be incorporated into DNA and RNA, leading to cytotoxicity in rapidly dividing cells. However, emerging evidence suggests that their therapeutic effects also stem from the modulation of intracellular signaling.
For instance, the active metabolite of azathioprine, another thiopurine, has been shown to induce T-cell apoptosis by inhibiting the Rac1-dependent activation of the NF-κB pathway. This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of anti-apoptotic genes. It is plausible that this compound and its analogues could operate through similar mechanisms. The structural similarity to 6-MP suggests that its metabolites might interfere with key kinases or other components of the NF-κB signaling cascade, leading to a downstream reduction in the expression of pro-inflammatory and pro-survival genes.
Further research is necessary to elucidate the precise molecular interactions between this compound, its potential metabolites, and the components of the NF-κB pathway. Such studies would be invaluable in understanding its full therapeutic potential and mechanism of action.
Cellular Uptake and Intracellular Localization Studies
The efficacy of any therapeutic agent is contingent upon its ability to reach its intracellular target. Therefore, understanding the cellular uptake and subsequent intracellular localization of this compound and its analogues is of paramount importance. While specific data for this compound is limited, studies on related thiopurine derivatives, particularly 6-mercaptopurine (6-MP), provide valuable insights into the potential mechanisms involved.
Purine analogues, being structurally similar to endogenous purines, often utilize nucleoside transporters for cellular entry. mdpi.com However, the esterification in this compound may alter its physicochemical properties, potentially favoring passive diffusion across the cell membrane or uptake via alternative transport systems.
Recent investigations into the cellular uptake of 6-MP, particularly when formulated as nanomedicines, have revealed the involvement of active transport processes. nih.govnih.gov These studies, conducted in Caco-2 cells, have demonstrated that the uptake is time-, concentration-, and energy-dependent, suggesting an active, carrier-mediated process. nih.govnih.gov The primary mechanisms of endocytosis identified were mediated by caveolae/lipid rafts and micropinocytosis. nih.govnih.gov
The table below summarizes the key findings from cellular uptake studies of 6-mercaptopurine nanomedicines, which may be indicative of the transport mechanisms for its derivatives.
| Parameter | Observation for 6-MP Nanomedicines | Implication |
|---|---|---|
| Uptake Mechanism | Time-, concentration-, and energy-dependent | Active transport process |
| Endocytosis Pathways | Caveolae/lipid raft-mediated, micropinocytosis | Multiple pathways for cellular entry |
| Transmembrane Transport | Involvement of Multidrug Resistance Associated Protein 4 (MRP4) transporter | Potential for efflux from the cell |
| Intracellular Trafficking | Affected by endoplasmic reticulum-Golgi complexes, late endosome-lysosomes, and microtubules | Complex intracellular journey to the site of action |
Once inside the cell, purine analogues that act as prodrugs undergo metabolic activation. uu.nlnih.gov For instance, pyrimidine (B1678525) analogues are phosphorylated to their active nucleotide forms intracellularly. uu.nlnih.gov It is conceivable that this compound, as an ester derivative of 6-mercaptopurine, is designed to enhance cellular permeability and is subsequently hydrolyzed by intracellular esterases to release the active 6-mercaptopurine. This active metabolite can then be further metabolized to 6-thioguanine nucleotides, which exert their cytotoxic effects through incorporation into DNA and RNA. wikipedia.org
The intracellular localization of these active metabolites is expected to be predominantly in the nucleus and cytoplasm, where they can interfere with nucleic acid synthesis and cellular signaling pathways. The prolonged intracellular half-life of some nucleotide analogues is a result of their efficient intracellular metabolism and limited efflux from the cells. nih.gov
Further studies employing fluorescently labeled analogues of this compound and advanced microscopy techniques are warranted to directly visualize its cellular uptake, intracellular distribution, and co-localization with specific organelles. This would provide a clearer understanding of its pharmacodynamics at the cellular level.
Computational and Theoretical Investigations of Methyl 2 9h Purin 6 Yl Thio Propanoate
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For methyl 2-((9H-purin-6-yl)thio)propanoate, docking simulations are crucial for identifying potential protein targets and understanding its binding mechanism.
The process involves preparing the 3D structure of the ligand and the target protein. Using software like AutoDock, the ligand is placed in the binding site of the protein, and various conformations are sampled. jbcpm.com A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, with lower values indicating a more favorable interaction. jbcpm.com For purine (B94841) analogues, common targets include kinases, where the purine scaffold can mimic the adenine (B156593) base of ATP. The simulation predicts the binding pose and calculates a binding energy score, which helps in ranking potential drug candidates. nih.gov
Table 1: Example Docking Scores of Purine Analogues against a Kinase Target This table is illustrative and shows typical data obtained from molecular docking studies.
| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| This compound (Hypothetical) | -8.5 | ~500 nM |
| Reference Inhibitor | -9.2 | ~150 nM |
| Analogue A | -7.8 | ~1.5 µM |
Molecular Dynamics (MD) Simulations to Elucidate Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations analyze the movements of atoms and molecules over time, providing insights into the stability of the docked complex and any conformational changes that may occur upon binding.
Starting from the best-docked pose obtained from molecular docking, an MD simulation is run for a specific period (typically nanoseconds). The simulation tracks the trajectory of the ligand within the binding pocket. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex will show minimal deviation over the simulation time. These simulations are vital for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. nih.gov These calculations provide a fundamental understanding of the molecule's geometry, stability, and reactivity.
DFT can be used to determine the optimized molecular geometry and to calculate electronic descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack. These methods can also predict spectroscopic data, such as NMR and IR spectra, which can be compared with experimental findings to confirm the structure. nih.gov
Ligand-Based Drug Design (LBDD) Approaches (e.g., Pharmacophore Modeling, QSAR)
When the 3D structure of the biological target is unknown, ligand-based drug design (LBDD) methods are invaluable. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model can be developed from a set of known active compounds and then used as a 3D query to screen large chemical databases for new molecules with the desired features. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of analogues of this compound with known activities, a QSAR model can be built to predict the activity of new, untested derivatives, thereby guiding the synthesis of more potent compounds.
Structure-Based Drug Design (SBDD) Methodologies (e.g., Virtual Screening, Fragment-Based Drug Design)
When the 3D structure of the target protein is available, structure-based drug design (SBDD) provides a powerful framework for discovering and optimizing inhibitors.
Virtual Screening : This SBDD method involves docking a large library of compounds against a target protein to identify potential "hits". nih.gov The top-scoring compounds are then selected for experimental testing. This compound itself could be a hit discovered through such a screening campaign or serve as a template for designing a focused library for screening.
Fragment-Based Drug Design (FBDD) : FBDD is an alternative approach where small, low-complexity molecules ("fragments") are screened for weak binding to the target protein. nih.govnih.gov Once a fragment that binds is identified, it can be optimized and grown into a more potent lead compound. researchgate.net The purine core of this compound could be considered a fragment that, upon binding, could be elaborated by modifying the thio-propanoate side chain to improve affinity and selectivity.
In Silico Prediction of Compound Properties Relevant to Biological Activity (e.g., TPSA, LogP, Rotatable Bonds)
The success of a drug candidate depends not only on its binding affinity but also on its pharmacokinetic properties, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govresearchgate.net In silico tools can predict key physicochemical properties that influence these characteristics.
Topological Polar Surface Area (TPSA) : TPSA is a descriptor that correlates well with passive molecular transport through membranes. nih.gov Compounds with a TPSA greater than 140 Ų are often predicted to have poor cell permeability.
LogP : The logarithm of the partition coefficient (P) between octanol (B41247) and water, LogP is a measure of a molecule's lipophilicity. It affects solubility, absorption, and membrane permeation. Values between 1 and 3 are often considered optimal for oral drugs.
Rotatable Bonds : The number of rotatable bonds influences conformational flexibility and bioavailability. Fewer than 10 rotatable bonds are generally preferred.
These properties are often assessed in the context of guidelines like Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a compound.
Table 2: Predicted Physicochemical Properties of this compound Values are calculated using computational prediction tools.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | ~254.28 g/mol | Complies with Lipinski's rule (< 500) |
| LogP | ~0.8 | Indicates good aqueous solubility |
| TPSA | ~95 Ų | Suggests good oral bioavailability nih.gov |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (< 5) |
| Hydrogen Bond Acceptors | 6 | Complies with Lipinski's rule (< 10) |
| Rotatable Bonds | 4 | Indicates good conformational flexibility |
Analysis of Protein-Ligand Interactions at the Atomic Level (e.g., Hydrogen Bonding, Hydrophobic Interactions)
A detailed analysis of the interactions between this compound and its target protein, as revealed by docking or MD simulations, is essential for understanding the structural basis of its activity. researchgate.netmdpi.com These non-covalent interactions govern the binding affinity and specificity.
Hydrogen Bonds : The purine ring contains several nitrogen atoms that can act as hydrogen bond acceptors, and the N9-H can act as a donor. These are critical for anchoring the ligand in the active site, often forming key interactions with the protein's backbone, as seen in many kinase inhibitors.
Hydrophobic Interactions : The purine ring itself is aromatic and can engage in hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The methyl group of the propanoate side chain can also fit into small hydrophobic pockets, potentially increasing binding affinity. nih.gov
Visualizing the docked pose allows for the identification of key amino acid residues that form these interactions, providing a roadmap for rational drug design and optimization.
Table 3: Potential Protein-Ligand Interactions for this compound in a Kinase Active Site (Hypothetical)
| Ligand Atom/Group | Protein Residue | Interaction Type |
|---|---|---|
| Purine N1 | Valine (Backbone NH) | Hydrogen Bond |
| Purine N3 | Leucine (Backbone NH) | Hydrogen Bond |
| Purine Ring | Phenylalanine | Pi-Pi Stacking |
| Propanoate Methyl Group | Isoleucine, Valine | Hydrophobic Interaction |
Future Directions and Emerging Research Avenues for Methyl 2 9h Purin 6 Yl Thio Propanoate
Development of Novel and Efficient Synthetic Routes for Analogues
The exploration of methyl 2-((9H-purin-6-yl)thio)propanoate's therapeutic potential is intrinsically linked to the ability to synthesize a diverse range of its analogues. Future research will likely focus on developing novel and efficient synthetic methodologies to create a library of related compounds. This could involve the acylation of 6-mercaptopurine (B1684380) with various acid chlorides to yield a series of 9-substituted derivatives. hilarispublisher.com The synthesis of such analogues is crucial for establishing structure-activity relationships (SAR), which are fundamental to understanding how chemical modifications influence biological activity.
Key areas for development in synthetic chemistry could include:
Microwave-assisted synthesis: To accelerate reaction times and improve yields.
Flow chemistry: For safer, more scalable, and continuous production of analogues.
Combinatorial chemistry: To rapidly generate large libraries of diverse compounds for high-throughput screening.
These advancements will enable the systematic modification of the propanoate side chain and the purine (B94841) core, allowing for a thorough investigation of how these changes affect the compound's pharmacokinetic and pharmacodynamic properties.
Exploration of New Biological Targets and Disease Indications
While 6-mercaptopurine and its derivatives have historically been used in cancer therapy and as immunosuppressants, the therapeutic landscape for purine analogs is expanding. hilarispublisher.commdpi.com Future research should aim to identify novel biological targets for this compound. This exploration could unveil new therapeutic applications beyond its traditional roles.
Potential new disease indications to be investigated include:
Antiviral agents: Purine analogs have shown promise as antiviral drugs, and this compound could be screened against a panel of viruses. hilarispublisher.com
Antifungal and antibacterial agents: The purine scaffold is a viable starting point for the development of new antimicrobial agents. hilarispublisher.com
Neurodegenerative diseases: Given the central role of purinergic signaling in the nervous system, there is potential for this compound to modulate neuronal pathways implicated in diseases like Alzheimer's or Parkinson's.
Screening against a wide array of biological targets, including kinases, polymerases, and metabolic enzymes, will be essential in uncovering new therapeutic avenues. unife.it
Advanced Biophysical Characterization of Molecular Interactions
A deep understanding of how this compound interacts with its biological targets at a molecular level is critical for rational drug design. Advanced biophysical techniques can provide invaluable insights into the binding kinetics, thermodynamics, and structural basis of these interactions.
Future research should employ techniques such as:
X-ray crystallography and cryo-electron microscopy (cryo-EM): To determine the three-dimensional structure of the compound bound to its target protein.
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC): To quantify the binding affinity and thermodynamic parameters of the interaction.
Nuclear magnetic resonance (NMR) spectroscopy: To probe the dynamics of the interaction in solution.
These detailed biophysical studies will facilitate the design of more potent and selective analogues.
Integration of Omics Technologies for Systems-Level Biological Understanding
The advent of "omics" technologies offers a powerful approach to understanding the global effects of a drug on a biological system. nih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a comprehensive, unbiased view of the cellular response to this compound. nih.govnih.gov
Future studies should leverage omics to:
Identify biomarkers of drug response or resistance.
Elucidate the mechanism of action by observing changes in gene expression, protein levels, and metabolite concentrations. nih.gov
Uncover off-target effects and potential toxicities.
This systems-level understanding will be crucial for personalized medicine, allowing for the stratification of patients who are most likely to benefit from treatment with this compound. nih.govmdpi.com
Refinement of Computational Models for Predictive Capabilities and Lead Optimization
Computational modeling has become an indispensable tool in modern drug discovery. By refining computational models, it will be possible to predict the biological activity and pharmacokinetic properties of novel analogues of this compound before they are synthesized.
Key areas for computational refinement include:
Quantitative structure-activity relationship (QSAR) modeling: To correlate chemical structure with biological activity.
Molecular docking and molecular dynamics (MD) simulations: To predict binding modes and affinities to target proteins.
ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction: To forecast the pharmacokinetic profile of new compounds.
These predictive models will significantly accelerate the lead optimization process, reducing the time and cost associated with drug development.
Rational Design of Prodrug Strategies for Enhanced Delivery to Biological Compartments
The effectiveness of a drug is often limited by its ability to reach its target site in the body. Prodrug strategies, which involve chemically modifying a drug to improve its delivery, offer a promising solution. nih.gov For this compound, which is a derivative of the prodrug 6-mercaptopurine, further modifications could enhance its therapeutic index. mdpi.com
Future research should focus on designing prodrugs that:
Improve oral bioavailability.
Enhance penetration across biological barriers, such as the blood-brain barrier. mdpi.com
Target specific tissues or cells, thereby reducing systemic toxicity. nih.gov
For instance, glutathione-dependent bioactivation could be a strategy to achieve tumor-selective drug release. nih.gov The development of monophosphate prodrugs has also shown promise in overcoming resistance to thiopurines. nih.govacs.org
Application in Chemical Probe Development for Cellular Processes
Chemical probes are small molecules used to study and manipulate biological processes in living systems. Given its purine scaffold, this compound could be developed into a chemical probe to investigate the role of specific purine-binding proteins in cellular signaling.
Future work in this area could involve:
Attaching a fluorescent tag or a photoaffinity label to the molecule to visualize its localization and interactions within cells.
Developing biotinylated derivatives for use in affinity purification-mass spectrometry to identify novel binding partners.
Such chemical probes would be invaluable tools for basic research, helping to dissect complex cellular pathways and identify new drug targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-((9H-purin-6-yl)thio)propanoate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between a purine-6-thiol derivative and methyl 2-bromopropanoate. Key steps include:
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates .
- Temperature control (e.g., 0–5°C during coupling reactions) to avoid side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
- Optimization : Reaction efficiency can be improved by adjusting molar ratios (e.g., 1.2:1 thiol to alkylating agent) and using catalytic bases like triethylamine .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm the presence of the purine ring (δ ~8.5 ppm for H-8 proton) and methyl ester (δ ~3.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 283.06) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, as demonstrated for analogous purine-thioether derivatives .
Q. What safety protocols are critical when handling this compound?
- Key Precautions :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation .
- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation of the thioether group .
- Avoid exposure to strong acids/bases, which may hydrolyze the ester or cleave the thioether bond .
Advanced Research Questions
Q. How does the thioether linkage in this compound influence its biological activity compared to oxygen/selenium analogs?
- Mechanistic Insight :
- The sulfur atom enhances lipophilicity, improving membrane permeability compared to oxygen analogs .
- Thioether derivatives show stronger π-stacking interactions with purine-binding enzymes (e.g., AKR1C1), as seen in inhibition assays (Ki ~69 μM for AKR1C1) .
Q. How can contradictory data on the compound’s cytotoxicity be resolved across different cell lines?
- Experimental Design :
- Perform dose-response assays (e.g., MTT or ATP-based viability tests) across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific sensitivities .
- Validate results using orthogonal methods (e.g., flow cytometry for apoptosis/necrosis) .
Q. What strategies can improve the metabolic stability of this compound in pharmacokinetic studies?
- Approaches :
- Ester Prodrug Modification : Replace the methyl ester with pivaloyloxymethyl (POM) groups to slow hydrolysis in plasma .
- Deuterium Incorporation : Introduce deuterium at labile positions (e.g., α to the ester) to reduce first-pass metabolism .
- Validation : Conduct in vitro microsomal stability assays (human/rat liver microsomes) and monitor metabolites via LC-MS/MS .
Q. How does the stereochemistry of the propanoate side chain affect target binding?
- Stereochemical Analysis :
- Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis and compare activity .
- Use circular dichroism (CD) or X-ray crystallography to resolve enantiomer-enzyme interactions .
Data Contradiction Analysis
Q. Why do some studies report high aqueous solubility for this compound, while others classify it as poorly soluble?
- Resolution Strategies :
- Solubility Testing : Use standardized shake-flask methods (pH 7.4 PBS) with HPLC quantification to eliminate buffer/assay variability .
- Cosolvent Screening : Evaluate solubility in DMSO/PBS mixtures (0.1–10% DMSO) to mimic experimental conditions .
- Root Cause : Discrepancies may arise from polymorphic forms (amorphous vs. crystalline) or residual solvents altering solubility profiles .
Methodological Recommendations
- Synthesis : Optimize yields (>70%) by using freshly distilled thiol intermediates and anhydrous conditions .
- Bioactivity Testing : Include positive controls (e.g., naproxen for AKR1C1 inhibition) to benchmark activity .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
